dithioacétals

Dithioacetals are a class of organic compounds containing two thioether groups (-S-) linked to the same carbonyl group, typically in an acetal-like structure. The general formula for dithioacetals is R1C(OR2)SR3, where R1, R2, and R3 can be a variety of alkyl or aryl groups. These compounds are often prepared by the reaction of a thiol with an acetal reagent under basic conditions.

Dithioacetals play significant roles in organic synthesis due to their ability to act as protecting groups for thiol functionalities. They are commonly used as intermediates in various chemical reactions, including cross-coupling reactions and transformations that require the protection or manipulation of sulfur-containing functional groups. Additionally, dithioacetals can be employed in the synthesis of drugs, agrochemicals, and other complex molecules where controlled modification of sulfhydryl groups is necessary.

The stability and reactivity of dithioacetals vary depending on their structure; however, they generally exhibit improved stabilities compared to thiol compounds. These properties make them valuable tools for synthetic chemists seeking efficient methods to handle thiols in a wide range of reactions.

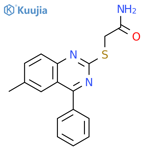

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

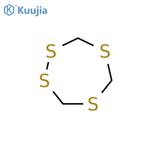

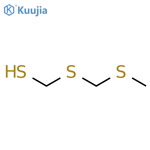

|

Bis(methylthio)methane | 1618-26-4 | C3H8S2 |

|

1,3-Dithiepane, 2-(1-methylethyl)- | 87973-74-8 | C8H16S2 |

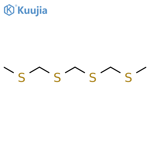

|

(Methylthio)methylthiolacetate | 38634-59-2 | C4H8OS2 |

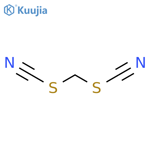

|

1,2,4,6-tetrathiepane | 292-45-5 | C3H6S4 |

|

2,4,6,8-tetrathianonane | 35167-22-7 | C5H12S4 |

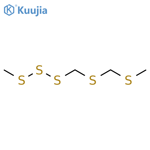

|

Methylene dithiocyanate | 6317-18-6 | C3H2N2S2 |

|

Di-Me dethioacetal,6-N-Ac-Lincosamine | 6910-21-0 | C12H25NO6S2 |

|

Trisulfide, methyl [[(methylthio)methyl]thio]methyl | 185992-81-8 | C4H10S5 |

|

1-[[(Methylthio)methyl]thio]methanethiol | 29414-48-0 | C3H8S3 |

|

2,2-bis(ethylsulfanyl)acetohydrazide | 183474-72-8 |

Littérature connexe

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

Fournisseurs recommandés

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

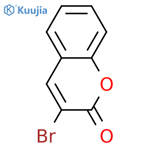

-

3-Bromo-2H-chromen-2-one Cas No: 939-18-4

3-Bromo-2H-chromen-2-one Cas No: 939-18-4 -

-

-